
9,11-Epoxyandrost-4-ene-3,17-dione, (9beta,11beta)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9beta,11beta-Epoxyandrost-4-ene-3,17-dione is a steroid.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Transformation
- 9,11-Epoxyandrost-4-ene-3,17-dione undergoes various chemical transformations, such as solvolytic ring opening, which can lead to the preparation of potential aromatase inhibitors. This process involves cleavage of the epoxy ring and nucleophilic attack, resulting in various derivatives like 2-hydroxy-1,4-diene-3,6-dione and 7α-hydroxy-4-ene-3,6-dione (Numazawa & Tachibana, 1993).
- Another study explored the BF3 catalyzed cleavage of steroidal 9α, 11α-epoxides, leading to novel steroid structures and potentially opening routes for the synthesis of compounds like cucurbitacins (Apsimon, King, & Rosenfeld, 1969).
Steroid Modification and Analysis
- The compound is used in the synthesis of other steroids, such as 7α-hydroxyandrost-4-ene-3,17-dione. This process involves the conversion of androsta-4,6-diene-3,17-dione into its 6α,7α-epoxy-derivative, showcasing its utility in steroid modification (Hossain, Kirk, & Mitra, 1976).
- Another application is in the conformational analysis of steroids, where derivatives of 9,11-Epoxyandrost-4-ene-3,17-dione, like 16α,17-epoxy-4-pregnene-3,20-dione, are studied for structural and activity relationships (Goubitz, Schenk, & Zeelen, 1984).
Microbial Transformation
- Microbial transformation of androst-4-ene-3,17-dione by fungi like Beauveria bassiana has been studied. This process leads to the formation of hydroxylated metabolites, highlighting the role of 9,11-Epoxyandrost-4-ene-3,17-dione in microbial steroid metabolism (Xiong et al., 2006).
Photochemical Reactions
- The compound participates in photochemical reactions like solid-state photodimerization. This process involves UV radiation-induced dimerization, which is significant in the study of molecular interactions and structures in steroids (DellaGreca et al., 2002).
Propiedades
Número CAS |
10104-53-7 |
|---|---|
Fórmula molecular |
C19H24O3 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
(1S,2S,10S,11S,15S,17S)-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-5,14-dione |
InChI |
InChI=1S/C19H24O3/c1-17-10-16-19(22-16)14(13(17)5-6-15(17)21)4-3-11-9-12(20)7-8-18(11,19)2/h9,13-14,16H,3-8,10H2,1-2H3/t13-,14-,16-,17-,18-,19+/m0/s1 |
Clave InChI |
RDZRMCWJXAYYAO-SMVSCOHQSA-N |
SMILES isomérico |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]24[C@@H](O4)C[C@]5([C@H]3CCC5=O)C |
SMILES |
CC12CCC(=O)C=C1CCC3C24C(O4)CC5(C3CCC5=O)C |
SMILES canónico |
CC12CCC(=O)C=C1CCC3C24C(O4)CC5(C3CCC5=O)C |
Otros números CAS |
10104-53-7 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



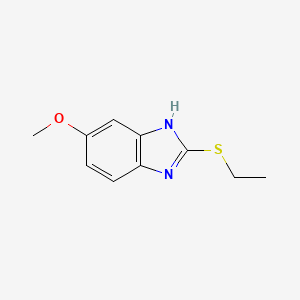
![n-[3-(Pyridin-2-yldisulfanyl)propanoyl]glutamic acid](/img/structure/B1221528.png)

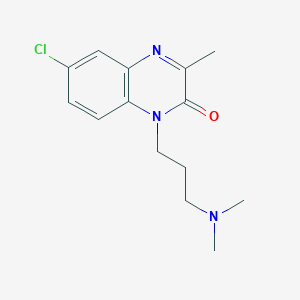
![2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-(trifluoromethyl)imidazol-4-ol](/img/structure/B1221532.png)
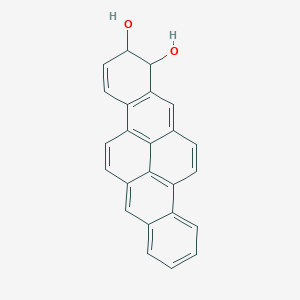
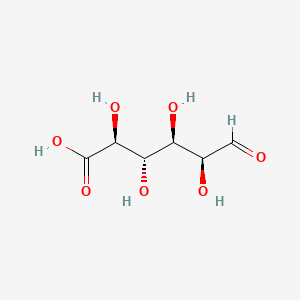
![7-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-oxoethyl]amino]-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid ethyl ester](/img/structure/B1221538.png)
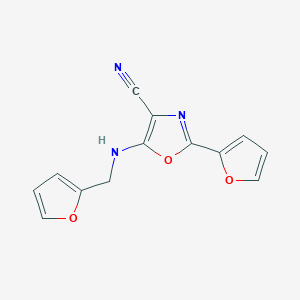

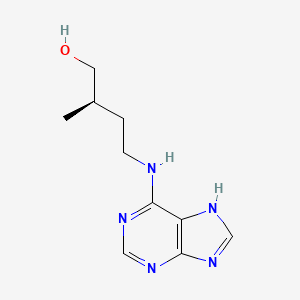
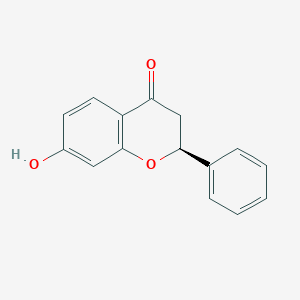

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-acrylamide](/img/structure/B1221548.png)